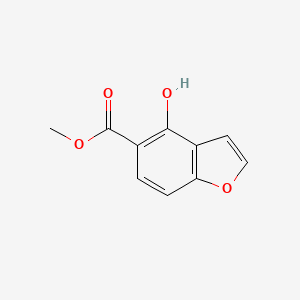

Methyl 4-hydroxy-1-benzofuran-5-carboxylate

Übersicht

Beschreibung

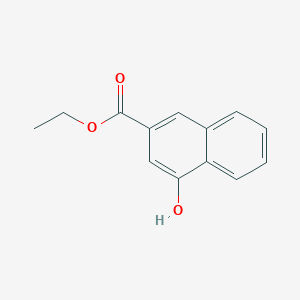

“Methyl 4-hydroxy-1-benzofuran-5-carboxylate” is a compound that belongs to the benzofuran family . Benzofuran compounds are ubiquitous in nature and have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-1-benzofuran-5-carboxylate” is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . To exhibit antibacterial activity, it is essential that benzofuran contains halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 .Chemical Reactions Analysis

The chemical reactions of benzofuran compounds are diverse and depend on the substituents on the benzofuran ring. For instance, benzofuran with triazolo-thiadiazine containing phenyl, methylphenyl, or bromophenyl at the 7-position displayed good antimicrobial activity .Wissenschaftliche Forschungsanwendungen

Cytotoxic Neolignans from Traditional Chinese Medicine

A study discovered new neolignans, including a compound similar to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, from Daphniphyllum macropodum Miq., which showed significant antiproliferative activity on human non-small cell lung cancer (NSCLC) cell lines through apoptosis induction via the mitochondrial pathway (Xinhua Ma et al., 2017).

Synthesis of Benzofuran Derivatives

Another study described the synthesis of novel methylenedioxy-bearing benzofuran derivatives, highlighting the compound's role in the facile and inexpensive creation of novel structures that could serve as potential leads in drug discovery (W. Gao et al., 2011).

Poly(benzofuran-co-arylacetic Acid) Polymers

Research on the polymerization of 4-hydroxymandelic acid, which relates to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, led to the creation of a novel type of highly functionalized polymers containing poly(benzofuran-co-arylacetic acid) structures. These polymers show potential for diverse applications due to their unique reactivity and ease of preparation (A. Nan et al., 2017).

Electrochemical Synthesis of Benzofuran Derivative

A study on the electrochemical synthesis of a new benzofuran derivative from 3,4-dihydroxybenzoic acid demonstrated the potential for creating complex molecules through electrochemical methods, expanding the toolkit for synthesizing benzofuran derivatives with specific functional properties (A. B. Moghaddam et al., 2006).

Renewable PET Synthesis

Research into the production of biobased terephthalic acid precursors involved the synthesis of compounds related to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, showcasing the compound's role in the development of renewable materials and contributing to sustainable chemistry (J. Pacheco et al., 2015).

Zukünftige Richtungen

Benzofuran compounds have attracted more and more attention from chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development . The full therapeutic potential of benzofuran compounds, including “Methyl 4-hydroxy-1-benzofuran-5-carboxylate”, can be utilized for the treatment of microbial diseases .

Wirkmechanismus

Target of Action

Methyl 4-hydroxy-1-benzofuran-5-carboxylate is a derivative of benzofuran, a class of compounds that have been found to exhibit a wide range of biological and pharmacological applications .

Mode of Action

Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . This suggests that the hydroxyl group at the 4-position in Methyl 4-hydroxy-1-benzofuran-5-carboxylate may play a crucial role in its interaction with its targets.

Biochemical Pathways

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds , suggesting that Methyl 4-hydroxy-1-benzofuran-5-carboxylate may also exhibit good bioavailability.

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The stability and efficacy of benzofuran derivatives may be influenced by factors such as temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRURJQQQURGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)OC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453821 | |

| Record name | Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60077-57-8 | |

| Record name | Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

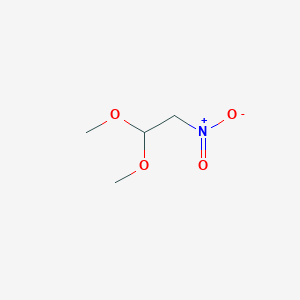

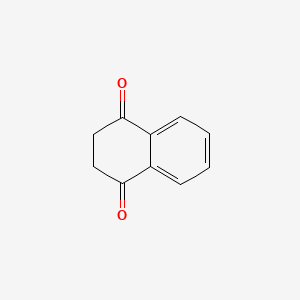

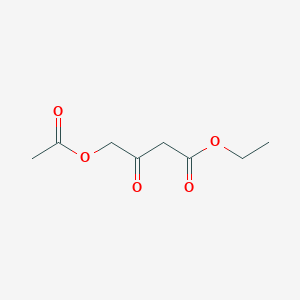

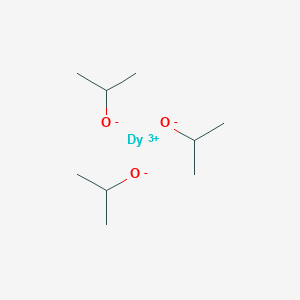

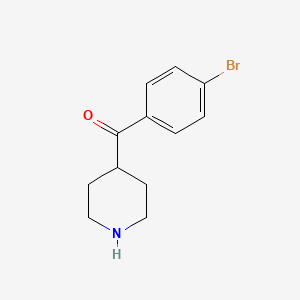

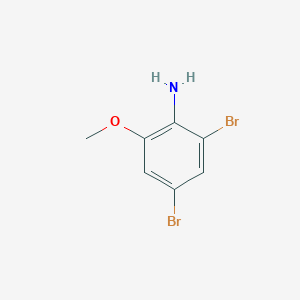

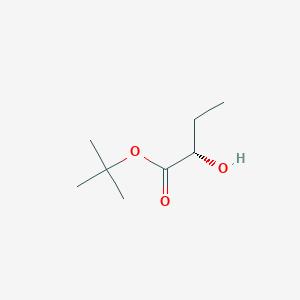

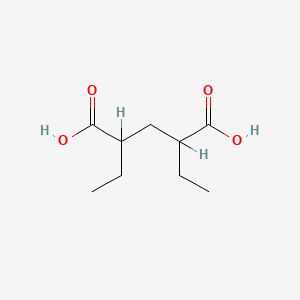

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.